

Spectroscopic characterization of astacene (UV-Vis, NMR, Mass Spec)

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Compound of Interest

Compound Name: Astacene

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Spectroscopic Characterization of Astacene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic techniques used to characterize **astacene** (3,3'-dihydroxy- β,β' -carotene-4,4'-dione), a keto-carotenoid of significant interest in the pharmaceutical and nutraceutical industries for its potent antioxidant properties. The following sections detail the principles, experimental protocols, and data interpretation for Ultraviolet-Visible (UV-Vis) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS) in the analysis of **astacene**.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is a primary technique for the identification and quantification of carotenoids like **astacene**. The extended system of conjugated double bonds in the **astacene** molecule is responsible for its strong absorption of light in the visible region, which gives it a characteristic reddish-pink color. The wavelength of maximum absorbance (λ_{max}) is sensitive to the solvent environment.

Data Presentation: UV-Vis Spectroscopy of Astacene

Solvent	λ_{max} (nm)	Reference
Trichloromethane	~492	[1]
Methanol	~460	[1]
Dimethylformamide	470-500	[2]
Acetone	479	[1]
Chloroform	492	[3]
Hexane	470	[4]

Experimental Protocol: UV-Vis Spectroscopy

Objective: To determine the λ_{max} and quantify the concentration of an **astacene** sample.

Materials:

- UV-Vis spectrophotometer
- Quartz cuvettes (1 cm path length)
- **Astacene** standard of known purity
- Spectroscopic grade solvent (e.g., ethanol, acetone, or hexane)
- Volumetric flasks and pipettes
- Analytical balance

Procedure:

- **Standard Solution Preparation:** Accurately weigh a small amount (e.g., 1-10 mg) of the **astacene** standard.[5] Dissolve the standard in a known volume of the chosen solvent in a volumetric flask to create a stock solution. Protect the solution from light to prevent degradation.

- **Working Solution Preparation:** Prepare a series of dilutions from the stock solution to create standards of varying concentrations that fall within the linear range of the spectrophotometer.
- **Sample Preparation:** Dissolve the unknown **astacene** sample in the same solvent to a concentration expected to be within the range of the calibration curve.
- **Instrument Setup:** Turn on the spectrophotometer and allow it to warm up. Set the wavelength range to scan from approximately 350 nm to 600 nm.
- **Blank Measurement:** Fill a quartz cuvette with the pure solvent to be used as a blank. Place the cuvette in the spectrophotometer and perform a baseline correction to zero the absorbance.^[5]
- **Spectrum Acquisition:** Empty the blank cuvette, rinse it with the **astacene** sample solution, and then fill it with the sample solution. Place the cuvette in the spectrophotometer and record the absorption spectrum.
- **Data Analysis:**
 - Identify the wavelength of maximum absorbance (λ_{max}).
 - To quantify the sample, construct a calibration curve by plotting the absorbance at λ_{max} versus the concentration of the standard solutions.
 - Using the absorbance of the unknown sample, determine its concentration from the calibration curve based on the Beer-Lambert Law ($A = \epsilon lc$).^[4]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of **astacene**, providing detailed information about the carbon and hydrogen framework of the molecule. Both ^1H and ^{13}C NMR are employed to confirm the identity and purity of the compound.

Data Presentation: NMR Spectroscopy of Astacene

^1H NMR Chemical Shifts (in CDCl_3)

Proton Assignment	Chemical Shift (δ , ppm)
Olefinic Protons	6.1 - 6.7
CH ₃ on polyene chain	~1.98
CH ₃ on β -ionone ring	~1.2 - 1.4
OH	Variable

¹³C NMR Chemical Shifts (indicative values)

Carbon Assignment	Chemical Shift (δ , ppm)	Reference
C=O	~172	[6]
C13, C13'	~135.2	[6]
C12, C12'	Downfield shift upon binding	[7]
C4, C4'	Small downfield shift	[7]
C20, C20' (Methyl)	Small upfield shift	[7]

Note: ¹³C NMR chemical shifts can be sensitive to solvent and isotopic labeling. The provided values are based on studies involving isotopically labeled astaxanthin in a protein complex, but provide an indication of the expected chemical shift regions.

Experimental Protocol: NMR Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra for the structural confirmation of **astacene**.

Materials:

- NMR spectrometer (e.g., 400 MHz or higher)
- 5 mm NMR tubes
- Deuterated solvent (e.g., Chloroform-d, CDCl₃)
- **Astacene** sample (typically 5-20 mg for ¹³C NMR)

- Pipettes and vials

Procedure:

- Sample Preparation: Ensure the **astacene** sample is pure and dry to avoid interference from impurities and residual solvents.[8]
- Solubilization: Dissolve approximately 5-20 mg of the **astacene** sample in 0.5-0.7 mL of a suitable deuterated solvent directly in a clean, dry vial.[8] Chloroform-d (CDCl_3) is a common choice for carotenoids.
- Transfer to NMR Tube: Using a pipette, transfer the solution to a 5 mm NMR tube.
- Instrument Setup:
 - Insert the NMR tube into the spectrometer's probe.
 - Lock the spectrometer onto the deuterium signal of the solvent.
 - Shim the magnetic field to achieve optimal homogeneity.
 - Tune the probe for the ^1H and ^{13}C frequencies.
- ^1H NMR Acquisition:
 - Acquire a one-dimensional ^1H NMR spectrum. Typical parameters include a 90° pulse, a spectral width of ~ 15 ppm, and a sufficient number of scans to achieve a good signal-to-noise ratio.
- ^{13}C NMR Acquisition:
 - Acquire a one-dimensional ^{13}C NMR spectrum, often with proton decoupling. Due to the lower natural abundance of ^{13}C and its smaller gyromagnetic ratio, a larger number of scans and a longer acquisition time are typically required compared to ^1H NMR.
- Data Processing and Analysis:
 - Apply Fourier transformation to the acquired free induction decays (FIDs).

- Phase the resulting spectra and perform baseline correction.
- Calibrate the chemical shift scale using the residual solvent peak as a reference (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).
- Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.
- Assign the peaks in both spectra to the corresponding atoms in the **astacene** structure, potentially with the aid of 2D NMR experiments like COSY and HSQC if further structural confirmation is needed.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight of **astacene** and to obtain structural information through fragmentation analysis. Various ionization techniques can be employed, with Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI) being common for carotenoids.

Data Presentation: Mass Spectrometry of Astacene

Ion	m/z (mass-to-charge ratio)	Ionization Mode
[M+H] ⁺	597.3938	Positive
[M-H] ⁻	595	Negative
[M+Na] ⁺	619	Positive
Fragment [M+H-H ₂ O] ⁺	579	Positive
Fragment [M+H-2H ₂ O] ⁺	561	Positive

M represents the **astacene** molecule. Data is compiled from multiple sources.^[9]

Experimental Protocol: Mass Spectrometry

Objective: To confirm the molecular weight and fragmentation pattern of **astacene**.

Materials:

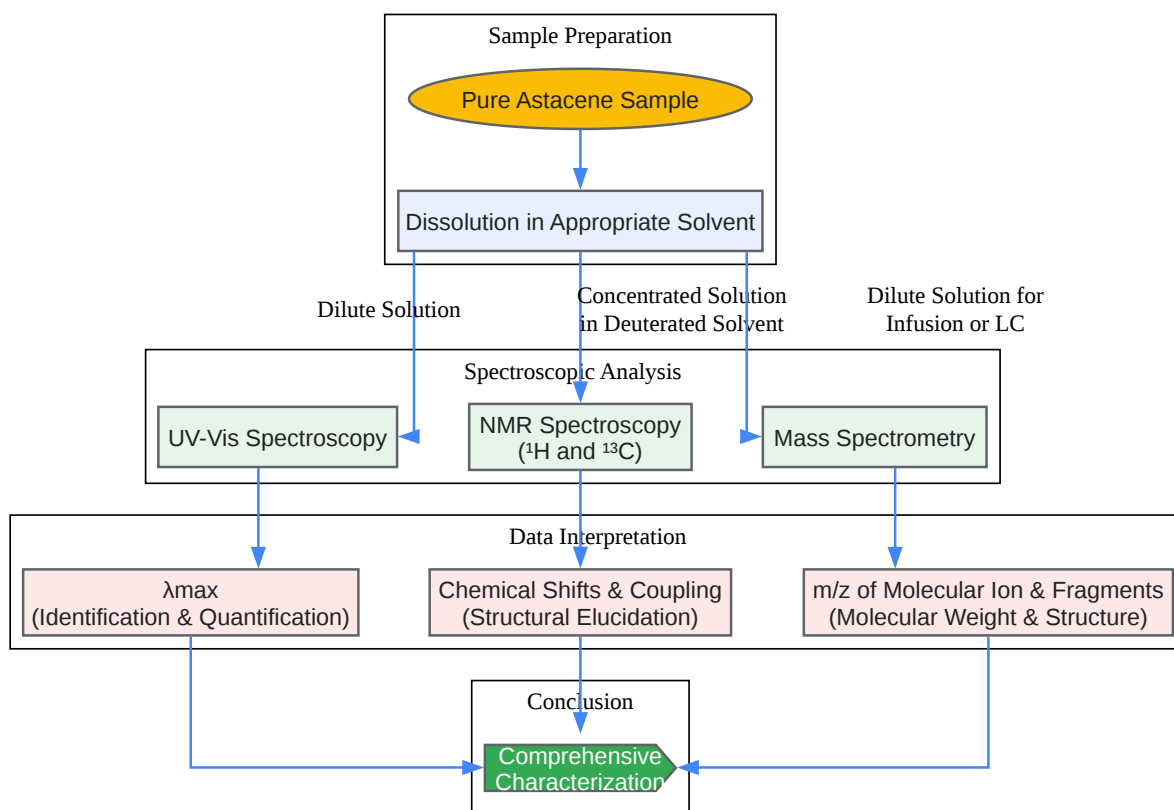
- Mass spectrometer (e.g., LC-MS system with ESI or APCI source)
- Syringe pump or liquid chromatography (LC) system for sample introduction
- **Astacene** sample
- High-purity solvents (e.g., methanol, acetonitrile, water with formic acid or ammonium acetate)
- Vials and syringes

Procedure:

- Sample Preparation: Prepare a dilute solution of the **astacene** sample in a solvent compatible with the chosen ionization method.^[10] For LC-MS, the mobile phase is often a mixture of methanol, acetonitrile, and water, sometimes with additives like formic acid or ammonium acetate to promote ionization.^[10]
- Instrument Setup:
 - Calibrate the mass spectrometer using a standard calibration compound.
 - Set the parameters for the ion source (e.g., spray voltage, capillary temperature, gas flow rates) to optimal values for carotenoid analysis.
 - Set the mass analyzer to scan a relevant m/z range (e.g., 100-1000 amu).
- Sample Introduction:
 - Direct Infusion: Introduce the sample solution directly into the ion source via a syringe pump at a constant flow rate.
 - LC-MS: Inject the sample onto an HPLC column (a C18 or C30 column is often used for carotenoids) to separate it from any impurities before it enters the mass spectrometer.^[11]
- Data Acquisition:
 - Acquire the mass spectrum in full scan mode to detect the molecular ion.

- To obtain fragmentation information, perform tandem mass spectrometry (MS/MS). Select the molecular ion ($[M+H]^+$) as the precursor ion and subject it to collision-induced dissociation (CID) to generate fragment ions.
- Data Analysis:
 - Identify the peak corresponding to the molecular ion of **astacene**.
 - Analyze the fragmentation pattern in the MS/MS spectrum to confirm the structural features of the molecule. Common fragmentations for **astacene** include the loss of water molecules.

Mandatory Visualization



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Caption: Workflow for the spectroscopic characterization of **astacene**.

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